N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
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Overview
Description
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic compound with the molecular formula C8H8N4O. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazo[1,2-a]pyridine with hydroxylamine and a suitable carboximidamide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the carboximidamide group.
N’-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide: Similar structure but with a different position of the carboximidamide group.
Uniqueness
N’-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique imidazo-pyridine structure, which contributes to its biological activity. The compound's chemical formula is C₉H₈N₄O, and it features a hydroxyl group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation. For instance, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation and cancer progression .
- Modulation of Signaling Pathways : By interacting with receptor tyrosine kinases, such as MET (mesenchymal-epithelial transition factor), the compound can modulate pathways related to cell growth and survival .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it showed an IC₅₀ value of approximately 23 nM against specific tumor models .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells through the activation of caspase pathways . This mechanism is crucial for eliminating malignant cells and preventing tumor growth.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs) . This property could be beneficial in treating inflammatory diseases where cytokine levels are elevated.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study involving multiple cancer cell lines revealed that treatment with this compound resulted in significant growth inhibition compared to control groups. The selectivity index was notably high for malignant cells versus normal cells .
- Animal Model Research : In vivo experiments using mouse models demonstrated that administration of this compound led to a marked reduction in tumor size and improved overall survival rates when combined with standard chemotherapy agents .
Comparative Analysis
Compound Name | IC₅₀ (nM) | Mechanism | Therapeutic Area |
---|---|---|---|
This compound | 23 | IDO inhibition | Cancer treatment |
Compound 13 (MET inhibitor) | 23 | MET inhibition | Cancer treatment |
Pyridine derivatives | Varies | Multiple pathways | Anti-inflammatory |
Properties
IUPAC Name |
N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,13H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOPFFRPTUGOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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